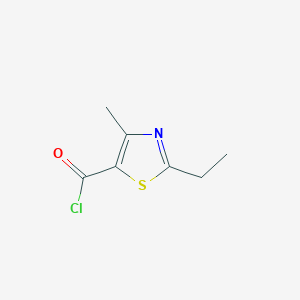
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride
Vue d'ensemble
Description
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is a versatile chemical compound with a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the synthesis of organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride. However, it is not used as a drug, and there are no known drug side effects associated with its use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize, making it a cost-effective option for scientific research. However, like many chemical compounds, it can be hazardous if not handled properly, and caution should be taken when working with it in the lab.
Orientations Futures
There are several future directions for the use of 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride in scientific research. One area of interest is the development of new pharmaceuticals and agrochemicals using this compound as a building block. Another area of interest is the development of new materials with unique properties using 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride as a starting material. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride is a versatile chemical compound with a wide range of applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.
Applications De Recherche Scientifique
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a reagent for the detection and quantification of amino acids and peptides.
Propriétés
Numéro CAS |
126889-04-1 |
|---|---|
Nom du produit |
2-Ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride |
Formule moléculaire |
C7H8ClNOS |
Poids moléculaire |
189.66 g/mol |
Nom IUPAC |
2-ethyl-4-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-3-5-9-4(2)6(11-5)7(8)10/h3H2,1-2H3 |
Clé InChI |
VWPPNBYFOWUUIP-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(S1)C(=O)Cl)C |
SMILES canonique |
CCC1=NC(=C(S1)C(=O)Cl)C |
Synonymes |
5-Thiazolecarbonylchloride,2-ethyl-4-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)








